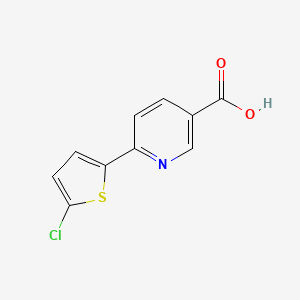

6-(5-Acetylthiophen-2-YL)-nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO2S |

|---|---|

Molecular Weight |

239.68 g/mol |

IUPAC Name |

6-(5-chlorothiophen-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2S/c11-9-4-3-8(15-9)7-2-1-6(5-12-7)10(13)14/h1-5H,(H,13,14) |

InChI Key |

VNKUVYOLVPTXLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 6 5 Acetylthiophen 2 Yl Nicotinic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including the formation of esters, amides, and salts, as well as reduction to alcohols.

Esterification Reactions

The conversion of the carboxylic acid moiety of 6-(5-acetylthiophen-2-yl)-nicotinic acid to its corresponding esters can be achieved through several standard synthetic protocols established for nicotinic acid and its derivatives. These methods typically involve either direct reaction with an alcohol under acidic conditions or a two-step process via an activated intermediate like an acid chloride. google.com

One common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction equilibrium is typically driven towards the ester product by removing the water formed during the reaction, for example, by azeotropic distillation. google.com

Alternatively, the carboxylic acid can be activated prior to reaction with an alcohol. This is often accomplished by converting the acid to its more reactive acid chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. mdpi.com The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct and drive the reaction to completion. google.com

A summary of common esterification conditions applicable to this compound is presented in the table below.

| Method | Reagents | Typical Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Corresponding Alkyl Ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol, Base (e.g., Pyridine) | Room temperature or gentle heating | Corresponding Alkyl Ester |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), DMAP | Room temperature in an inert solvent (e.g., CH₂Cl₂) | Corresponding Alkyl Ester |

This table represents generally applicable methods for the esterification of nicotinic acid derivatives.

Amidation and Peptide Coupling Reactions

The carboxylic acid function of this compound can be readily converted into a wide range of amide derivatives. These reactions are crucial for introducing new structural motifs and are often employed in the synthesis of biologically active molecules. The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine.

One of the most direct methods involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide. A base, such as triethylamine or pyridine, is usually added to scavenge the hydrochloric acid generated during the reaction.

For more sensitive substrates or when milder conditions are required, peptide coupling reagents are widely used. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. This approach avoids the harsh conditions associated with the formation of acyl chlorides. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The table below summarizes established methods for the synthesis of nicotinamides, which are applicable to this compound.

| Method | Activating/Coupling Reagents | Base | Typical Solvent |

| Acyl Chloride Method | Thionyl chloride (SOCl₂) or Oxalyl chloride | Triethylamine (Et₃N) or Pyridine | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (B95107) (THF) |

| Peptide Coupling | EDC, HOBt | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂) |

This data is based on general procedures for the synthesis of nicotinamide (B372718) derivatives.

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid group in this compound to a primary alcohol or an aldehyde represents a key transformation for introducing new functionalities. However, the presence of a ketone (the acetyl group) on the thiophene (B33073) ring necessitates the use of chemoselective reducing agents to avoid simultaneous reduction of both carbonyl groups.

Reduction to Primary Alcohols: Carboxylic acids are generally resistant to reduction and require strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. britannica.comlibretexts.org However, LiAlH₄ is highly reactive and would also reduce the acetyl ketone. harvard.edu A more selective reagent for the reduction of carboxylic acids in the presence of other carbonyl groups is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF). harvard.eduidc-online.com Borane selectively reduces carboxylic acids over esters and ketones under controlled conditions.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation as aldehydes are more easily reduced than the starting acid. Therefore, this is typically a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to an aldehyde using a poisoned catalyst system, a process known as the Rosenmund reduction, or with specific hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures. libretexts.orgchemistrysteps.com

The table below outlines potential strategies for the selective reduction of the carboxylic acid moiety.

| Target Functional Group | Method | Reagents | Key Considerations |

| Primary Alcohol | Borane Reduction | Borane-THF complex (BH₃·THF) | High selectivity for carboxylic acid over the ketone. harvard.edu |

| Primary Alcohol | Activated Ester/Acid Reduction | 1. Convert to ester (e.g., methyl ester) 2. NaBH₄-MeOH | NaBH₄ is generally not reactive enough for carboxylic acids but can reduce esters. scholarsresearchlibrary.com |

| Aldehyde | Rosenmund Reduction | 1. SOCl₂ 2. H₂, Pd/BaSO₄, quinoline | Requires conversion to acid chloride first. libretexts.org |

| Aldehyde | DIBAH Reduction | 1. Convert to ester or acid chloride 2. DIBAH, low temperature | Reaction must be carefully controlled to prevent over-reduction to the alcohol. idc-online.com |

This table outlines general methodologies; specific application to the title compound would require experimental validation.

Salt Formation and Co-crystallization Studies

The presence of both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen atom gives this compound an amphoteric character, making it a prime candidate for salt formation and co-crystallization studies. These studies are fundamental in pharmaceutical sciences for modifying the physicochemical properties of a molecule, such as solubility, stability, and bioavailability.

Salt Formation: Salts can be formed by reacting the carboxylic acid with a suitable base or by protonating the pyridine nitrogen with a strong acid. Reaction with an inorganic base (e.g., sodium hydroxide (B78521), potassium carbonate) or an organic base (e.g., tromethamine, diethylamine) would deprotonate the carboxylic acid, forming the corresponding carboxylate salt. Conversely, treatment with a strong acid (e.g., hydrochloric acid, sulfuric acid) would protonate the pyridine nitrogen, yielding a pyridinium (B92312) salt.

Co-crystallization: Co-crystals are multi-component crystalline solids where the components (the active molecule and a "co-former") are neutral and interact via non-covalent bonds, most commonly hydrogen bonds. google.com For this compound, the carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen and the two carbonyl oxygen atoms are hydrogen bond acceptors. This allows for the formation of robust supramolecular synthons with a variety of co-formers. Potential co-formers could be other carboxylic acids, amides (like nicotinamide), or other molecules with complementary hydrogen bonding sites. acs.org The formation of co-crystals can provide access to a wide range of solid forms with potentially improved properties. nih.govnih.gov

Transformations Involving the Acetyl Group on the Thiophene Ring

The acetyl group on the thiophene ring provides another site for chemical modification, independent of the carboxylic acid moiety. The ketone carbonyl is susceptible to reduction to either a secondary alcohol or a methylene (B1212753) group.

Reduction of Ketone to Alcohol and Alkane

Selective reduction of the acetyl group in this compound can be performed to yield the corresponding secondary alcohol or to completely deoxygenate it to an ethyl group. The choice of reducing agent is critical to ensure selectivity over the carboxylic acid group on the pyridine ring.

Reduction to Secondary Alcohol: The reduction of a ketone to a secondary alcohol is readily accomplished using mild hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation as it selectively reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions. acs.org This reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at room temperature, providing a high-yielding and chemoselective route to 6-(5-(1-hydroxyethyl)thiophen-2-yl)nicotinic acid.

Reduction to Alkane (Deoxygenation): Complete reduction of the acetyl group to an ethyl group can be achieved under more forcing conditions. Classic methods for ketone deoxygenation include the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate, followed by heating with a strong base (like potassium hydroxide) in a high-boiling solvent (such as ethylene (B1197577) glycol). These strongly basic conditions are generally compatible with the carboxylic acid, which would exist as its carboxylate salt.

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The strongly acidic conditions would protonate the pyridine ring but are compatible with the thiophene and carboxylic acid moieties.

An alternative to these classic methods is catalytic hydrogenation. While catalytic hydrogenation can reduce ketones, it may also affect the aromatic rings under certain conditions. However, specific catalysts and conditions can be chosen to favor the reduction of the ketone. acs.org

| Transformation | Method | Reagents | Key Features |

| Ketone → Secondary Alcohol | Borohydride Reduction | Sodium Borohydride (NaBH₄), Methanol/Ethanol | High chemoselectivity; does not reduce carboxylic acid. acs.org |

| Ketone → Alkane | Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH), Ethylene Glycol | Performed under strongly basic conditions. |

| Ketone → Alkane | Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | Performed under strongly acidic conditions. |

This table presents standard reduction methods applicable to aryl ketones.

Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The acetyl group of this compound is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts ketones to esters by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgpw.livechemistrysteps.comorganicchemistrytutor.com The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl group. wikipedia.orgpw.live This is followed by a concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxide. wikipedia.orgpw.live

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. pw.livechemistrysteps.com In the case of this compound, the two groups are the methyl group and the 5-(6-carboxypyridin-2-yl)thiophen-2-yl group. The aryl group (the substituted thiophene ring) has a higher migratory aptitude than the methyl group. pw.livechemistrysteps.com Therefore, the Baeyer-Villiger oxidation of this compound is expected to yield 2-(5-(acetoxy)thiophen-2-yl)nicotinic acid.

Table 1: Predicted Baeyer-Villiger Oxidation of this compound

| Starting Material | Reagent | Predicted Product |

| This compound | m-CPBA | 2-(5-(Acetoxy)thiophen-2-yl)nicotinic acid |

Condensation Reactions with Carbonyl Compounds

The acetyl group of this compound can participate in various condensation reactions with other carbonyl compounds, such as aldehydes and ketones. These reactions, which include the Claisen-Schmidt and Knoevenagel condensations, are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.netscholarsresearchlibrary.com The acetyl group of 2-acetylthiophene (B1664040) readily undergoes this reaction with various aromatic aldehydes. researchgate.netscholarsresearchlibrary.com

The Knoevenagel condensation is the reaction of a ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.

Table 2: Examples of Condensation Reactions with 2-Acetylthiophene

| 2-Acetylthiophene Reactant | Carbonyl Compound | Reaction Type | Product |

| 2-Acetylthiophene | Benzaldehyde | Claisen-Schmidt | 1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one |

| 2-Acetylthiophene | 4-Methoxybenzaldehyde | Claisen-Schmidt | 1-(Thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 5-Chloro-2-acetylthiophene | p-Anisaldehyde | Claisen-Schmidt | 1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Reactions at the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are influenced by the two substituents: the deactivating acetyl group and the deactivating nicotinic acid moiety.

Electrophilic Aromatic Substitution Reactions on the Thiophene Core

The acetyl group is a deactivating group and a meta-director in electrophilic aromatic substitution on a benzene (B151609) ring. pitt.edulumenlearning.com However, in five-membered heterocycles like thiophene, the situation is more complex. The acetyl group at the 2-position deactivates the ring towards electrophilic attack but directs incoming electrophiles to the 5-position. Since the 5-position is already substituted in the target molecule, substitution is expected to occur at the 4-position. The nicotinic acid substituent is also deactivating. Therefore, harsh reaction conditions may be required for electrophilic substitution on the thiophene ring.

Examples of electrophilic aromatic substitution on thiophene derivatives include nitration and sulfonation. The nitration of thiophene itself typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. Sulfonation of thiophene with sulfuric acid yields thiophene-2-sulfonic acid. mdpi.com For 2-acetylthiophene, electrophilic substitution is expected to occur at the 5-position, or if that is blocked, at the 4-position.

Nucleophilic Substitution Reactions on Thiophene Derivatives

Nucleophilic aromatic substitution (SNA) on the thiophene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. thieme-connect.comnih.govresearchgate.net The presence of the acetyl and nicotinic acid groups, which are electron-withdrawing, could potentially facilitate nucleophilic substitution if a suitable leaving group is present on the thiophene ring. The reaction typically proceeds through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. nih.gov

Halogenation and Metalation of the Thiophene Ring

Halogenation of thiophenes is a common electrophilic aromatic substitution reaction. Due to the activating nature of the thiophene ring, halogenation can often proceed without a Lewis acid catalyst. In 2-acetylthiophene, bromination is expected to occur at the 5-position. If the 5-position is blocked, bromination can occur at the 4-position, often requiring a Lewis acid catalyst.

Metalation of thiophenes, typically with organolithium reagents, is a powerful method for functionalization. The acidity of the protons on the thiophene ring allows for direct deprotonation. For thiophene itself, metalation occurs preferentially at the 2-position. In 2-substituted thiophenes, the site of metalation is influenced by the nature of the substituent. For 2-acetylthiophene, the directing effect of the acetyl group and the acidity of the α-protons to the carbonyl group would need to be considered. Direct metalation has been shown to be a useful approach for the regioselective functionalization of electron-deficient thiophenes. acs.orgacs.orgnih.govresearchgate.net

Reactions at the Pyridine Nitrogen and Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes it less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic substitution. wikipedia.org

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. It can react with electrophiles, such as alkyl halides to form pyridinium salts, and can be oxidized to a pyridine N-oxide. wikipedia.orgwikipedia.org The formation of the N-oxide can alter the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 4-position and providing a handle for further transformations. wikipedia.orgbhu.ac.inyoutube.comalmerja.comscripps.edu

Electrophilic aromatic substitution on the pyridine ring of nicotinic acid is difficult due to the deactivating effects of both the nitrogen atom and the carboxylic acid group. When such reactions do occur, substitution is directed to the 3-position, which is already occupied in the target molecule.

Nucleophilic aromatic substitution on the pyridine ring is more facile, particularly at the 2- and 4-positions, especially if a good leaving group is present. researchgate.net For instance, 2-chloronicotinic acid can undergo nucleophilic substitution with various amines. researchgate.net

N-Oxidation Reactions

The nitrogen atom of the pyridine ring in 6-(5-acetylthiophen-2-yl)nicotinic acid can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, 6-(5-acetylthiophen-2-yl)nicotinic acid 1-oxide, exhibits altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions, particularly in electrophilic substitution.

| Reagent | Solvent | Conditions | Product | Yield (%) |

| m-CPBA | Dichloromethane (CH2Cl2) | Room Temperature, 24h | 6-(5-acetylthiophen-2-yl)nicotinic acid 1-oxide | Not Reported |

| H2O2 | Acetic Acid | 70-80°C, 5h | 6-(5-acetylthiophen-2-yl)nicotinic acid 1-oxide | Not Reported |

Quaternization Reactions

Quaternization involves the alkylation of the pyridine nitrogen atom, leading to the formation of a positively charged pyridinium salt. This reaction enhances the water solubility of the molecule and modifies its biological activity profile. The reaction of 6-(5-acetylthiophen-2-yl)nicotinic acid with various alkyl halides, such as methyl iodide or ethyl bromide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF), yields the corresponding N-alkylpyridinium salts. These derivatives are important intermediates for further functionalization.

| Alkylating Agent | Solvent | Conditions | Product | Yield (%) |

| Methyl Iodide (CH3I) | Acetone | Reflux, 4h | 1-Methyl-6-(5-acetylthiophen-2-yl)pyridinium-3-carboxylate iodide | Not Reported |

| Ethyl Bromide (C2H5Br) | DMF | 80°C, 6h | 1-Ethyl-6-(5-acetylthiophen-2-yl)pyridinium-3-carboxylate bromide | Not Reported |

Electrophilic Aromatic Substitution Reactions on the Nicotinic Acid Core

The nicotinic acid core of the molecule is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. Reactions such as nitration or halogenation require harsh conditions and often result in low yields or a mixture of products. The substitution pattern is directed by the existing substituents, with the incoming electrophile typically adding to the positions meta to the carboxylic acid group. However, specific and detailed studies on the electrophilic substitution directly on the nicotinic acid core of this particular compound are not extensively documented in readily available literature.

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The carboxylic acid functionality of 6-(5-acetylthiophen-2-yl)nicotinic acid makes it a suitable candidate for isocyanide-based MCRs like the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, 6-(5-acetylthiophen-2-yl)nicotinic acid could react with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide derivative, incorporating the parent molecule's scaffold into a larger, more diverse structure.

Stereochemical Considerations in the Synthesis and Reactions of Derivatives (if applicable)

Stereochemical aspects become relevant when reactions involving 6-(5-acetylthiophen-2-yl)nicotinic acid create new chiral centers. For instance, the reduction of the acetyl group's ketone to a secondary alcohol using a reducing agent like sodium borohydride results in the formation of a racemic mixture of two enantiomers. The synthesis of enantiomerically pure derivatives would necessitate the use of chiral reducing agents, enantioselective catalysts, or the resolution of the racemic mixture through classical methods or chiral chromatography. Similarly, in multi-component reactions, the use of chiral starting materials (amines or aldehydes) would lead to the formation of diastereomeric products. At present, specific studies focusing on the stereoselective synthesis and reactions of derivatives of 6-(5-acetylthiophen-2-yl)nicotinic acid are not widely reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each nucleus. While direct experimental data for the title compound is not publicly available, a predicted spectrum can be constructed based on the known spectra of its constituent parts: a nicotinic acid moiety and a 2-acetylthiophene (B1664040) moiety. mdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and thiophene (B33073) rings, as well as a characteristic singlet for the acetyl methyl group.

Nicotinic Acid Moiety: The protons on the pyridine ring (H-2, H-4, H-5) would typically appear in the downfield region (δ 8.0-9.2 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. echemi.comchemicalbook.com Based on data for nicotinic acid, the H-2 proton is expected to be the most deshielded. echemi.com

Thiophene Moiety: The two protons on the thiophene ring are expected to appear as doublets, with chemical shifts influenced by the acetyl and pyridine substituents. Data for 2-acetylthiophene shows these protons in the range of δ 7.1-7.7 ppm. rsc.orgnih.gov

Acetyl Group: A sharp singlet corresponding to the three methyl protons of the acetyl group would be observed, typically in the range of δ 2.5-2.7 ppm. rsc.orgmdpi.com

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, often above δ 12 ppm, though its visibility can be dependent on the solvent and concentration. princeton.edupressbooks.pub

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals in the most downfield region would correspond to the carbonyl carbons of the carboxylic acid (typically δ 165-185 ppm) and the acetyl ketone (typically δ 190-202 ppm). rsc.orgpressbooks.pub

Aromatic Carbons: The carbon atoms of the pyridine and thiophene rings would resonate in the aromatic region (δ 120-155 ppm). The specific shifts are determined by their position relative to the nitrogen, sulfur, and substituent groups. rsc.orgbmrb.ioresearchgate.net

Methyl Carbon: The methyl carbon of the acetyl group would appear at the most upfield region of the spectrum, typically around δ 25-30 ppm. rsc.org

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~9.1 | ~152 |

| Pyridine-H4 | ~8.3 | ~140 |

| Pyridine-H5 | ~8.8 | ~125 |

| Thiophene-H3' | ~7.7 | ~134 |

| Thiophene-H4' | ~7.8 | ~133 |

| -COOH | >12 (broad) | ~167 |

| -C=O (ketone) | - | ~191 |

| -CH₃ (acetyl) | ~2.6 | ~27 |

2D NMR experiments are essential to unambiguously assign the signals from 1D spectra and confirm the connectivity of the molecular structure. wikipedia.orgipb.ptemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the title compound, COSY would show correlations between adjacent protons on the pyridine ring (H-4 with H-5) and the thiophene ring (H-3' with H-4'). This helps to confirm the substitution pattern on each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). libretexts.org This experiment would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the aromatic C-H pairs on both rings and the methyl protons to the acetyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is a powerful tool for establishing the connectivity between different parts of the molecule. Key expected correlations would include:

The thiophene proton H-4' to the pyridine carbon C-6, confirming the link between the two rings.

The acetyl methyl protons to the ketone carbonyl carbon.

The pyridine proton H-5 to the carboxylic acid carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY can help confirm the relative orientation of the two aromatic rings. For instance, a spatial correlation between the pyridine proton H-5 and the thiophene proton H-3' would provide evidence for a specific conformation of the molecule.

Solid-State NMR (ssNMR) is a valuable technique for characterizing the compound in its crystalline or amorphous solid forms. Unlike solution NMR, ssNMR provides information about the effects of crystal packing and polymorphism. acs.org For carboxylic acids, ssNMR is particularly useful for studying hydrogen bonding interactions, which often lead to the formation of dimers in the solid state. acs.org By analyzing the chemical shifts and quadrupolar coupling constants, especially of nuclei like ¹³C and ¹⁷O, ssNMR can differentiate between different crystalline forms (polymorphs) and provide insight into the molecular conformation and intermolecular interactions within the crystal lattice. mdpi.com

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show a combination of vibrations characteristic of its functional groups.

Carboxylic Acid Group: This group gives rise to very distinct IR absorptions. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. pressbooks.pub A strong C=O (carbonyl) stretching vibration would appear around 1700-1730 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. pressbooks.pub

Ketone Group: The acetyl group's C=O stretch would produce another strong absorption, typically at a slightly lower wavenumber than the acid, around 1670-1690 cm⁻¹, due to conjugation with the thiophene ring.

Aromatic Rings: C-H stretching vibrations for the aromatic rings are expected above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Thiophene Ring: Vibrations specific to the thiophene ring, such as the C-S stretching mode, would also be present, typically at lower frequencies. jchps.com

Raman spectroscopy would provide complementary information. acs.org Aromatic ring vibrations are often strong in Raman spectra. mdpi.comresearchgate.netresearchgate.net The C=O stretching bands would also be visible, though typically weaker than in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | IR |

| Ketone | C=O stretch | 1670 - 1690 | IR |

| Pyridine/Thiophene | C=C/C=N stretch | 1400 - 1600 | IR, Raman |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

For this compound (C₁₂H₉NO₃S), the exact molecular weight can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The fragmentation pattern in an electron ionization (EI) mass spectrum would likely proceed through several key pathways. libretexts.org

Molecular Ion (M⁺): The spectrum would show a molecular ion peak corresponding to the intact molecule's mass.

Loss of -OH: A peak at [M-17]⁺ could be observed, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

Loss of -COOH: A significant peak at [M-45]⁺ would likely be present, resulting from the cleavage of the entire carboxyl group.

Loss of Acetyl Group: Cleavage of the acetyl group would lead to a fragment at [M-43]⁺, corresponding to the loss of CH₃CO.

α-Cleavage: The most intense peak in the spectrum of 2-acetylthiophene is often due to α-cleavage, resulting in a thienoyl cation. nih.govresearchgate.net A similar fragmentation in the title compound would yield a [M-15]⁺ ion from the loss of the methyl group.

Ring Fragmentation: Further fragmentation would involve the cleavage of the pyridine and thiophene rings, leading to characteristic ions such as the pyridyl cation (m/z 78) or thienyl fragments. researchgate.netmassbank.eu

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the nicotinic acid and acetylthiophene moieties. researchgate.netmdpi.com

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 2-Acetylthiophene |

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups (chromophores) containing valence electrons with low excitation energy. shu.ac.uk

The structure of "this compound" contains several chromophores, primarily the conjugated system formed by the acetyl-substituted thiophene ring and the nicotinic acid moiety. The key electronic transitions expected are:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings and the carbonyl group to anti-bonding π* orbitals. Due to the extended conjugation across the bi-aryl system, these transitions are expected to occur at longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. uomustansiriyah.edu.iq

n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) into anti-bonding π* orbitals. These are often observed as shoulders on the more intense π → π* bands. shu.ac.uk

Spectroscopic studies of nicotine (B1678760) have identified the π–π* transition of the pyridine ring centered around 263 nm and the n–π* transition at approximately 240 nm. nih.gov For the title compound, the presence of the acetyl-thiophene substituent would be expected to significantly modify the absorption profile, likely resulting in a more complex spectrum with maxima shifted to longer wavelengths.

X-Ray Crystallography Methodologies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

The process begins with the growth of a high-quality single crystal of the compound, typically achieved through slow evaporation of a suitable solvent. researchgate.net This crystal is then mounted on a diffractometer. Data collection for related heterocyclic structures is often performed using instruments like a Bruker AXS-KAPPA APEX II or a Rigaku SCXmini diffractometer, equipped with a CCD area detector. researchgate.netmdpi.com

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. mdpi.comnih.gov A monochromatic X-ray beam, commonly from a Molybdenum source (Mo Kα, λ = 0.71073 Å), is directed at the crystal. mdpi.com As the crystal is rotated, a series of diffraction patterns are collected, recording the intensity and position of thousands of reflections.

After data collection, the structure is "solved" using computational direct methods, which provide an initial model of the electron density and atomic positions. This initial model is then refined against the experimental diffraction data. The refinement process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

The quality of the final structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower R-factor values indicate a better fit between the model and the data. For example, a refined structure for a related thiophene derivative showed a final R1 value of 0.065 for reflections with I > 2σ(I) and a goodness-of-fit of 1.00. nih.gov The refined structure provides precise measurements of all bond lengths and angles, confirms the molecular conformation, and reveals intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the crystal lattice. researchgate.net

Table 2: Example Crystal Data and Refinement Parameters for a Heterocyclic Compound

| Parameter | Example Value | Reference |

|---|---|---|

| Formula | C7H7NO2 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | nanomegas.com |

| a (Å) | 3.8788 (8) | researchgate.net |

| b (Å) | 13.634 (3) | researchgate.net |

| c (Å) | 6.1094 (12) | researchgate.net |

| β (°) | 90.51 (3) | researchgate.net |

| Volume (ų) | 323.07 (12) | researchgate.net |

| Z | 2 | researchgate.net |

| R[F² > 2σ(F²)] | 0.049 | researchgate.net |

| wR(F²) | 0.126 | researchgate.net |

| Goodness-of-fit (S) | 1.05 | researchgate.net |

Elemental Analysis Techniques for Compositional Verification (CHNS/O)

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a pure sample. This technique is fundamental for verifying the empirical formula of a synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry.

The analysis is typically performed using an automated elemental analyzer, such as a Thermo Scientific FlashSmart EA or a Eurovector EA3000. thermofisher.comrsc.org For CHNS determination, a small, precisely weighed amount of the sample (typically 1-3 mg) undergoes dynamic flash combustion in an oxygen-rich atmosphere. thermofisher.com This process converts carbon to CO2, hydrogen to H2O, nitrogen to N2 gas, and sulfur to SO2. These combustion gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). thermofisher.com

For oxygen determination, a separate analysis is conducted using pyrolysis. The sample is heated in a reactor containing nickel-coated carbon, which converts the oxygen in the sample to carbon monoxide (CO). The CO is then separated and detected by the TCD. thermofisher.comthermofisher.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C12H9NO3S)

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 58.29 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.67 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.67 |

| Oxygen | O | 15.999 | 3 | 47.997 | 19.42 |

| Sulfur | S | 32.06 | 1 | 32.060 | 12.98 |

| Total | 247.268 | 100.00 |

Chromatographic Purity Assessment Techniques (HPLC, GC)

The purity of pharmaceutical compounds is a critical parameter, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in its determination. While specific analytical methods for 6-(5-Acetylthiophen-2-yl)nicotinic acid are not extensively detailed in publicly available literature, the general principles and methodologies for analyzing related nicotinic acid derivatives can be described. These techniques are adept at separating the main compound from any impurities, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like nicotinic acid and its derivatives. nih.govresearchgate.net The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of separation for such compounds. nih.gov

Gas Chromatography (GC), on the other hand, is suitable for volatile or semi-volatile compounds. For non-volatile compounds like nicotinic acid, derivatization is often required to increase their volatility before GC analysis. jfda-online.com The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net

Detailed Research Findings

Research on nicotinic acid and its derivatives provides a framework for potential chromatographic purity assessment of 6-(5-Acetylthiophen-2-yl)nicotinic acid. Studies have established various HPLC and GC methods for the separation and quantification of nicotinic acid and related substances in different matrices.

For instance, HPLC methods have been developed for the determination of nicotinic acid and its metabolites in biological samples, which can be adapted for purity testing of synthesized compounds. nih.gov These methods often utilize reversed-phase columns and UV detection.

Similarly, GC methods, often coupled with mass spectrometry (GC-MS), have been employed for the analysis of nicotinic acid and its impurities. mdpi.com These methods offer high sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities. myfoodresearch.com The choice of column and temperature programming is crucial for achieving optimal separation. researchgate.net

The following tables summarize typical conditions used for the HPLC and GC analysis of nicotinic acid, which could serve as a starting point for developing a purity assessment method for 6-(5-Acetylthiophen-2-yl)nicotinic acid.

Table 1: Example of HPLC Conditions for Nicotinic Acid Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Isocratic mixture of aqueous buffer and organic solvent | nih.gov |

| Detector | UV at 254 nm | nih.gov |

| Internal Standard | Isonicotinic acid | nih.gov |

Table 2: Example of GC Conditions for Nicotinic Acid and Impurities Analysis

| Parameter | Condition | Reference |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection | Splitless | myfoodresearch.com |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | mdpi.com |

| Derivatization | Not required in some direct methods | mdpi.com |

It is important to note that these methods would require optimization and validation for the specific compound 6-(5-Acetylthiophen-2-yl)nicotinic acid to ensure accuracy, precision, specificity, and robustness for its purity assessment.

Computational and Theoretical Chemistry Studies of 6 5 Acetylthiophen 2 Yl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of a molecule.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

This subsection would detail the use of Density Functional Theory (DFT), likely with a specific functional and basis set (e.g., B3LYP/6-311+G(d,p)), to determine the most stable three-dimensional structure of the molecule. jocpr.com The process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. The results would be presented in a data table listing key optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles of the nicotinic acid and acetylthiophen rings.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Here, the focus would be on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity and electronic properties. jocpr.com A lower HOMO-LUMO energy gap typically indicates higher chemical reactivity and lower kinetic stability. jocpr.com This section would have presented the calculated energies of the HOMO and LUMO, the resulting energy gap (ΔE), and derived properties like chemical hardness and softness. Visual representations of the HOMO and LUMO electron density distributions would also be included to show the regions of the molecule involved in electron donation and acceptance.

Electrostatic Potential Surface (ESP) Analysis

An ESP map illustrates the charge distribution on the molecular surface, providing a guide to its electrophilic and nucleophilic sites. jocpr.com This part of the article would have described the ESP map of 6-(5-Acetylthiophen-2-YL)-nicotinic acid, identifying regions of negative potential (typically around electronegative atoms like oxygen and nitrogen, susceptible to electrophilic attack) and positive potential (around hydrogen atoms, susceptible to nucleophilic attack). jocpr.com

Fukui Function Analysis for Reactive Site Prediction

Fukui functions provide a more quantitative method to identify reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. This analysis would have pinpointed the specific atoms most susceptible to nucleophilic, electrophilic, and radical attacks, offering a more detailed reactivity profile than ESP analysis alone.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations can predict their behavior over time in a more realistic environment, such as in a solvent. This section would have discussed the results of MD simulations, focusing on the conformational flexibility of the molecule, particularly the rotation around the bond connecting the pyridine (B92270) and thiophene (B33073) rings. It would also provide insights into how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in solution.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. jocpr.comnih.gov This final subsection would have presented the theoretically calculated ¹H and ¹³C NMR chemical shifts and the computed IR vibrational frequencies. These predicted values would typically be compared with experimental data if available, to validate the accuracy of the computational model. A table listing the calculated vibrational frequencies and their corresponding assignments (e.g., C=O stretch, C-H bend) would have been included.

Reaction Mechanism Elucidation through Computational Approaches

The elucidation of a reaction mechanism at a molecular level involves the identification of transition states, which are the energy maxima along the reaction coordinate. A transition state search is a computational procedure aimed at locating the specific geometry of the molecule at this highest energy point. For a proposed synthesis of 6-(5-acetylthiophen-2-yl)nicotinic acid, density functional theory (DFT) methods would typically be employed to optimize the geometries of reactants, products, and transition states.

Once a transition state is located and confirmed (usually by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway from the transition state downhill to the reactants and products, confirming that the identified transition state indeed connects the intended species. This provides a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes.

Table 1: Illustrative Data from a Hypothetical Transition State and IRC Calculation

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |

| Key Interatomic Distance (Å) | 2.15 (C-Pd) | 1.85 (C-C forming) | 1.54 (C-C formed) |

| Imaginary Frequency (cm⁻¹) | None | -350.2 | None |

This table represents hypothetical data for a key step in the synthesis of a related compound, illustrating the type of information obtained from these calculations.

For the synthesis of 6-(5-acetylthiophen-2-yl)nicotinic acid, which could involve a Suzuki or Stille coupling, computational chemistry could be used to compare different catalytic cycles or reaction conditions to predict the most efficient pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Property Prediction (excluding clinical or safety)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.netnih.gov For 6-(5-acetylthiophen-2-yl)nicotinic acid and its analogs, QSAR models can be developed to predict properties like reactivity or binding potentials to a target protein. nih.gov

The first step in QSAR modeling is to represent the chemical structure of the molecules numerically using molecular descriptors. These descriptors can be categorized into several types:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Constitutional descriptors such as the number of specific functional groups.

2D Descriptors: Topological indices that describe the connectivity of atoms.

3D Descriptors: Geometrical properties such as molecular volume and surface area. nih.gov

Quantum Chemical Descriptors: Electronic properties like HOMO/LUMO energies, dipole moment, and partial charges, often calculated using DFT. researchgate.net

For a series of compounds related to 6-(5-acetylthiophen-2-yl)nicotinic acid, a large number of descriptors would be calculated. Subsequently, a crucial step is the selection of a smaller subset of relevant descriptors that have the most significant impact on the property being modeled. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression. researchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description |

| Constitutional | nHBDon | Number of hydrogen bond donors |

| Topological | Wiener Index | A measure of molecular branching |

| Geometrical | MolVol | Molecular volume |

| Electronic | HOMO | Energy of the Highest Occupied Molecular Orbital |

| Lipophilicity | logP | Octanol-water partition coefficient |

Once the relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed activity or property. Multiple Linear Regression (MLR) is a common method for this purpose. nih.gov The quality of the resulting QSAR model is assessed through a rigorous validation process to ensure its statistical significance and predictive power. nih.govnih.govuniroma1.itmdpi.comresearchgate.net

Key statistical parameters for model validation include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Leave-one-out cross-validated coefficient of determination (Q²): Assesses the internal predictive ability of the model. nih.govacs.org

External validation (R²_pred): Evaluates the model's ability to predict the properties of an independent set of test compounds. nih.gov

A robust QSAR model should have high values for these parameters, indicating that it is both internally consistent and has good predictive capability for new molecules. nih.govuniroma1.it

Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| R² | 0.92 | 92% of the variance in the data is explained by the model. |

| Q² | 0.81 | Good internal predictive power. nih.govacs.org |

| R²_pred | 0.85 | Excellent predictive ability for external data. |

A validated QSAR model can be used to predict the reactivity or binding potentials of new, unsynthesized analogs of 6-(5-acetylthiophen-2-yl)nicotinic acid. mdpi.com For instance, a model correlating structural features with the rate of a particular reaction could guide the design of more reactive derivatives.

Similarly, if the target of interest is a specific enzyme or receptor, a QSAR model can predict the binding affinity of novel compounds. The model can provide insights into which structural modifications are likely to enhance binding. For example, a 3D-QSAR model might reveal that bulky substituents in a certain position of the molecule are detrimental to binding, while electron-withdrawing groups in another region are favorable. nih.govacs.org This information is invaluable for guiding the synthesis of new compounds with improved properties.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

Detailed crystallographic studies providing specific data on the intermolecular interactions and crystal packing of 6-(5-acetylthiophen-2-yl)nicotinic acid are not available in the public domain. While research has been conducted on structurally related compounds, such as derivatives of nicotinic acid and thiophene, a specific analysis of the hydrogen bonding and π-π stacking within the crystal lattice of 6-(5-acetylthiophen-2-yl)nicotinic acid has not been reported.

Theoretical calculations and experimental data for analogous structures suggest that the crystal packing of this compound would likely be governed by a combination of intermolecular forces. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and would be expected to form robust hydrogen-bonding networks. Specifically, O-H···N or O-H···O interactions are anticipated to be primary drivers in the crystal assembly.

Without experimental data from single-crystal X-ray diffraction, any discussion of the intermolecular interactions and crystal packing of 6-(5-acetylthiophen-2-yl)nicotinic acid remains speculative.

Potential Applications and Interdisciplinary Research Directions Non Clinical

Role as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms (N, O, S) and functional groups allows 6-(5-Acetylthiophen-2-YL)-nicotinic acid to act as a versatile ligand in coordination chemistry. It can coordinate to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group, similar to nicotinic acid itself. nih.govresearchgate.net The acetyl group's oxygen and the thiophene's sulfur atom could also participate in coordination, leading to the formation of diverse and stable metal-organic frameworks (MOFs) and coordination polymers.

The synthesis of metal complexes with this ligand would likely follow established methods for nicotinic acid derivatives. A general approach involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), and Cd(II)) with the ligand in a suitable solvent, such as ethanol (B145695) or water. researchgate.netscispace.com

The reaction can be summarized as: n L + M(X)m → [M(L)n]Xm + other products

Where 'L' is the this compound ligand, 'M' is the metal ion, and 'X' is the counter-ion. The stoichiometry (the value of 'n') and the resulting coordination geometry can be controlled by adjusting the metal-to-ligand molar ratio, reaction temperature, pH, and choice of solvent. scispace.com Depending on the conditions, the ligand could act as a monodentate ligand through its pyridine nitrogen or as a bidentate chelating or bridging ligand via the nitrogen and a carboxylate oxygen. nih.gov

The formation and structure of metal complexes involving this compound can be confirmed using various spectroscopic and analytical techniques. These methods provide insight into the ligand's coordination mode and the geometry around the central metal ion. researchgate.net

Infrared (IR) Spectroscopy: Coordination of the metal to the ligand is evidenced by shifts in the characteristic vibrational frequencies. A significant shift in the ν(C=N) band of the pyridine ring and the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would confirm their involvement in bonding. scispace.com

UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the coordination environment. For transition metal complexes, d-d electronic transitions can help determine the geometry (e.g., octahedral or square planar). researchgate.net New charge-transfer bands, not present in the free ligand, may also appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies can show shifts in the signals of protons and carbons near the coordination sites upon complexation, providing further evidence of the metal-ligand interaction.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry of the complex (e.g., high-spin vs. low-spin octahedral or square planar). researchgate.net

Table 1: Expected Spectroscopic and Magnetic Data for Metal Complexes

| Technique | Free Ligand Feature | Expected Change Upon Complexation | Information Gained |

|---|---|---|---|

| IR Spectroscopy | ν(C=N) of pyridine ring; ν(C=O) of carboxylic acid | Shift to different wavenumbers | Confirms coordination through pyridine N and/or carboxylate O atoms. scispace.com |

| UV-Vis Spectroscopy | π → π* and n → π* transitions | Appearance of new d-d transition or charge-transfer bands | Elucidation of coordination geometry (e.g., octahedral, square planar). researchgate.net |

| Magnetic Susceptibility | Diamagnetic | Paramagnetic (for many transition metals) | Determination of oxidation state and spin state of the metal ion, aiding in geometry assignment. researchgate.net |

Metal complexes derived from ligands containing pyridine, thiophene (B33073), and carboxylate moieties have demonstrated significant potential in various catalytic applications. Complexes of this compound could be explored as catalysts in several key organic transformations.

Oxidation and Coupling Reactions: Nickel(II) complexes with related Schiff base ligands containing thiophenolic groups have been successfully used as catalysts for the oxidation of alcohols and for aryl-aryl coupling reactions. nih.gov The electronic properties imparted by the thiophene and pyridine rings could make these new complexes suitable for similar redox-based catalysis.

Hydrogenation Catalysis: The development of catalysts based on earth-abundant metals like nickel is a key area of green chemistry. Nickel complexes featuring metal-ligand cooperativity are effective in hydrogenation reactions. uu.nl The functional groups on the this compound ligand could be designed to facilitate such cooperative bond activation.

Photocatalysis: Copolymers incorporating nicotinic acid have been complexed with Ni(II) and Cu(II) to create materials for the photocatalytic degradation of dyes, indicating a potential role for these types of complexes in environmental remediation. ossila.com

Applications in Materials Science

The conjugated system formed by the interconnected thiophene and pyridine rings, along with its reactive functional groups, makes this compound a valuable building block for novel functional materials.

The bifunctional nature of the molecule, possessing a carboxylic acid group, allows it to serve as a monomer in polymerization reactions. Specifically, it can be used in polycondensation reactions to synthesize polyesters and polyamides. For instance, polyesters based on 2,5-thiophenedicarboxylic acid have been synthesized via melt polycondensation and show promise as high-performance bio-based polymers. mdpi.com Similarly, this compound could be reacted with diols or diamines to create novel polymers where the thiophene-pyridine unit is part of the polymer backbone, imparting specific thermal and electronic properties to the resulting material.

Molecules that combine electron-donating (like thiophene) and electron-accepting (like pyridine) moieties often exhibit interesting optoelectronic properties suitable for use in organic electronics. taylorfrancis.com

Optoelectronic Materials: Thiophene derivatives are fundamental components in organic semiconductors used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com The donor-acceptor structure inherent in this compound could lead to materials with tunable HOMO/LUMO energy levels and small band gaps, which are desirable for light-harvesting and emissive applications. nih.govmdpi.com Theoretical and experimental studies on similar thiophene-pyridine systems have demonstrated their potential in these areas. taylorfrancis.com

Sensors: Metal complexes incorporating thiophene and pyridine units have been investigated for their sensing capabilities. For example, specific nickel(II) complexes have shown potential for the electrochemical detection of nicotine (B1678760). nih.gov The coordination sites on this compound could be used to selectively bind to specific analytes, with the resulting change in the molecule's electronic or photophysical properties forming the basis of a sensor.

Table 2: Potential Optoelectronic Applications Based on Analogous Thiophene-Pyridine Systems

| Application | Key Property | Role of Thiophene-Pyridine Structure |

|---|---|---|

| Organic Solar Cells (OSCs) | Efficient light absorption, suitable HOMO/LUMO levels | Acts as an electron donor-acceptor unit to facilitate charge separation and transport. mdpi.comnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission color | Forms the core of emissive materials where the band gap determines the color of light produced. mdpi.com |

| Chemical Sensors | Selective binding to analytes, measurable response (e.g., colorimetric, fluorescent) | The pyridine and carboxylate groups can act as binding sites, while the conjugated system provides a signal upon binding. nih.gov |

Use as a Chemical Probe or Scaffold in Academic Chemical Biology Research (Focus on tool development, not therapeutic outcomes)

In the field of chemical biology, small molecules are indispensable tools for probing biological systems. The this compound scaffold, with its distinct chemical functionalities—a carboxylic acid, a ketone, and two heterocyclic rings—offers multiple points for chemical modification, making it an attractive starting point for the design of chemical probes. These probes are instrumental in identifying and validating new biological targets and elucidating complex cellular mechanisms, without the immediate goal of therapeutic development.

The nicotinic acid and thiophene components are prevalent in many biologically active compounds, suggesting that derivatives of this scaffold could be designed to interact with a variety of biological targets. For instance, nicotinic acid and its derivatives are known to be multifunctional pharmacophores. nih.gov Similarly, thiophene scaffolds are recognized for their versatile pharmacological properties and are incorporated into numerous medicinal compounds. mdpi.com By leveraging this foundation, researchers can develop tool compounds to explore the biological roles of proteins that may bind to such structures.

To investigate the mechanism of action of a bioactive compound and to identify its cellular binding partners, researchers often synthesize labeled analogues. These analogues incorporate a reporter tag, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, which allows for the visualization and identification of the molecule's interactions within a biological system.

The synthesis of such labeled analogues of this compound could be approached through several synthetic strategies. The carboxylic acid group on the nicotinic acid ring provides a convenient handle for amide bond formation with amines that contain a suitable label. Alternatively, the acetyl group on the thiophene ring could be chemically modified to introduce a tag.

Potential Labels for Mechanistic Studies:

| Label Type | Example | Potential Attachment Point | Application |

| Fluorescent Label | Fluorescein, Rhodamine, BODIPY | Carboxylic acid (via amide linkage) | Cellular imaging, fluorescence polarization assays |

| Radioactive Isotope | 3H, 14C, 18F | Incorporated during synthesis | Binding assays, autoradiography, PET imaging |

| Photoaffinity Label | Diazirine, Benzophenone | Attached to the scaffold | Covalent cross-linking to target proteins for identification |

| Biotin Tag | Biotin | Carboxylic acid (via amide linkage) | Affinity purification of binding partners |

The design and synthesis of these labeled probes would enable a range of mechanistic studies. For example, a fluorescently labeled version could be used in high-content screening to identify compounds that displace it from its binding site, or in fluorescence microscopy to visualize its subcellular localization. A radiolabeled analogue, such as one incorporating 18F, could be developed for in vitro binding studies or potentially for positron emission tomography (PET) imaging in preclinical research to understand its distribution. nih.gov Photoaffinity labeling probes are particularly powerful tools for target identification, as they can form a covalent bond with their binding partner upon photoactivation, allowing for subsequent isolation and identification by mass spectrometry. unimi.it

Development of Analytical Reagents and Sensors

The structural features of this compound also suggest its potential for use in the development of novel analytical reagents and sensors. The heterocyclic rings and the carbonyl group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which can be exploited for molecular recognition.

For instance, derivatives of this compound could be designed as chemosensors for the detection of specific metal ions or small molecules. The thiophene and pyridine rings can act as binding sites, and the acetyl group could be modified to incorporate a signaling unit, such as a fluorophore, whose properties change upon binding to the target analyte. Research has shown that pyridine-thiophene conjugates can act as selective and sensitive fluorescent sensors for metal ions like Fe(III). nih.gov

Furthermore, the compound could be functionalized and immobilized onto a solid support or an electrode surface to create a sensor device. Electrochemical sensors, for example, offer high sensitivity and are relatively low-cost. mdpi.comiapchem.org By modifying an electrode with a derivative of this compound that has a specific affinity for a target analyte, a measurable electrochemical signal could be generated upon binding.

Potential Sensor Applications:

| Sensor Type | Principle | Potential Modification | Target Analyte |

| Fluorescent Chemosensor | Change in fluorescence upon binding | Attachment of a fluorophore | Metal ions, small organic molecules |

| Electrochemical Sensor | Change in electrical signal upon binding | Immobilization on an electrode surface | Biomolecules, environmental pollutants |

| Colorimetric Sensor | Visible color change upon binding | Incorporation of a chromogenic group | Specific cations or anions |

The development of such analytical tools would be a valuable contribution to various fields, from environmental monitoring to biomedical diagnostics, by providing new methods for the sensitive and selective detection of important analytes.

Future Research Perspectives and Challenges for 6 5 Acetylthiophen 2 Yl Nicotinic Acid

Exploration of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6-(5-acetylthiophen-2-yl)-nicotinic acid. Traditional multi-step syntheses often suffer from low yields and the use of hazardous reagents. frontiersin.orgnih.gov Modern synthetic strategies offer promising alternatives.

One key area of exploration is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. researchgate.netwikipedia.orgorganic-chemistry.org These methods could enable the direct coupling of a pre-functionalized thiophene (B33073) with a pyridine (B92270) ring, offering a convergent and flexible approach to the target molecule and its analogs. acs.org For instance, the Suzuki coupling of a boronic acid derivative of 5-acetylthiophene with a 6-halonicotinic acid ester could provide a direct route to the carbon-carbon bond formation.

Furthermore, the principles of green chemistry are expected to play a significant role in the development of new synthetic routes. chimia.chnih.gov This includes the use of nanocatalysts, which can offer high efficiency and recyclability, reducing waste and energy consumption. researchgate.net Biocatalysis and enzymatic synthesis represent another sustainable avenue. frontiersin.orgnih.govrsc.org While the direct enzymatic synthesis of this specific molecule is yet to be explored, the use of enzymes for the synthesis of nicotinic acid from various precursors is well-established and could be adapted. frontiersin.orgnih.gov For example, engineered microorganisms could potentially be used to produce pyridine dicarboxylic acids from renewable feedstocks like lignin, which could then be further modified. acsgcipr.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Palladium-Catalyzed Cross-Coupling | High efficiency, modularity, access to analogues | Catalyst cost, removal of metal residues |

| Green Chemistry (e.g., Nanocatalysts) | Reduced environmental impact, catalyst reusability | Catalyst stability and scalability |

| Biocatalysis/Enzymatic Synthesis | Mild reaction conditions, high selectivity, sustainability | Enzyme discovery and engineering, substrate specificity |

Investigation of Undiscovered Chemical Transformations and Derivatization Routes

The bifunctional nature of this compound, with its carboxylic acid, acetyl, and heteroaromatic moieties, offers numerous opportunities for novel chemical transformations and the creation of diverse derivative libraries.

Future research could focus on the selective modification of each functional group. The carboxylic acid group of the nicotinic acid moiety is a prime site for derivatization to form esters, amides, and other related compounds, a common strategy in the development of new chemical entities. researchgate.netresearchgate.net The acetyl group on the thiophene ring can undergo a wide range of reactions, including reduction to an alcohol, oxidation, or condensation reactions like the Knoevenagel condensation to extend the carbon chain. mdpi.comsciforum.net It also serves as a handle for the synthesis of other heterocyclic rings fused to the thiophene core. biocrick.com

Moreover, the reactivity of the pyridine and thiophene rings themselves can be exploited for further functionalization. Electrophilic substitution reactions on the thiophene ring or nucleophilic substitution on the pyridine ring could introduce additional substituents, leading to a wide array of new molecules with potentially unique properties. researchgate.net

| Functional Group | Potential Derivatization Reactions |

| Carboxylic Acid | Esterification, Amidation, Acyl Halide Formation |

| Acetyl Group | Reduction, Oxidation, Knoevenagel Condensation, Willgerodt-Kindler Reaction |

| Pyridine Ring | N-oxidation, Nucleophilic Aromatic Substitution |

| Thiophene Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

Advanced Computational Modeling for Structure-Property Relationships (excluding clinical properties)

Computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in predicting and understanding the fundamental structure-property relationships of this compound and its derivatives. acs.orgresearchgate.net Such studies can provide insights into the molecule's electronic properties, conformational preferences, and potential for intermolecular interactions, all of which are crucial for its application in materials science and as a chemical intermediate.

DFT calculations can be employed to determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. rdd.edu.iq These parameters are vital for predicting the molecule's reactivity and its potential as a component in electronic materials. researchgate.net For instance, studies on pyridine-thiophene oligomers have shown that DFT can effectively predict their optoelectronic properties. acs.org

Furthermore, computational methods can be used to explore the conformational landscape of the molecule, identifying the most stable geometries and the energy barriers between different conformers. This information is critical for understanding how the molecule might interact with other species or pack in a solid state. The interaction of similar thiophene and pyridine compounds with surfaces has been investigated using DFT, providing a framework for how this compound might behave in materials applications. researchgate.netdntb.gov.ua

Development of High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around this compound, the development of high-throughput synthesis and screening methodologies will be essential. These approaches allow for the rapid generation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties.

Solid-phase synthesis, a cornerstone of high-throughput chemistry, could be adapted for the synthesis of derivatives of this compound. researchgate.net For example, the nicotinic acid moiety could be anchored to a solid support, allowing for subsequent reactions on the thiophene ring or the acetyl group, followed by cleavage from the resin to yield a library of purified products.

The development of parallel synthesis techniques, where multiple reactions are carried out simultaneously in a multi-well plate format, would also be highly beneficial. This would enable the rapid exploration of different building blocks and reaction conditions for derivatization. Screening of the resulting compound libraries for specific properties, such as fluorescence or catalytic activity, can then be performed in a high-throughput manner.

Integration into Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The integration of emerging technologies like flow chemistry and machine learning holds immense potential for the future synthesis and study of this compound.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and easier scalability. nih.gov The synthesis of heterocyclic compounds, including nicotinamide (B372718) derivatives, has been successfully demonstrated in continuous-flow microreactors. nih.gov This technology could be applied to the synthesis of this compound to improve yields, reduce reaction times, and enable a more sustainable manufacturing process.

Predict the most likely products of derivatization reactions. acs.org

Optimize the conditions for its synthesis to maximize yield and minimize byproducts. mdpi.com

Screen virtual libraries of its derivatives for desired non-clinical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(5-acetylthiophen-2-yl)-nicotinic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a nicotinic acid derivative is coupled with 5-acetylthiophene-2-boronic acid. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Purity optimization through recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; key signals include the acetyl group (δ ~2.6 ppm for CH3) and aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and acetyl groups (C=O ~1680 cm⁻¹) .